molecular formula C20H20N2O4 B2908006 N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-70-7

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2908006
CAS RN: 862831-70-7
M. Wt: 352.39
InChI Key: BXYBYYLIFKGLBZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DIME, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIME is a derivative of indole-2-carboxylic acid, which is a naturally occurring compound found in various plant species.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In neurodegenerative disease research, N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of Alzheimer's disease and Parkinson's disease. Inflammation is also a key factor in the pathogenesis of various diseases, and N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the phosphorylation of Akt and mTOR, which are key regulators of cell growth and survival. N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, suppression of angiogenesis, and inhibition of inflammation. N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its relatively low toxicity compared to other compounds that have similar therapeutic effects. N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide also has good solubility in various solvents, which makes it easy to prepare solutions for in vitro studies. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its limited stability in aqueous solutions, which can affect the reproducibility of results.

Future Directions

There are several future directions for N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide research, including the optimization of the synthesis method to improve the yield and purity of the compound, the evaluation of its pharmacokinetics and pharmacodynamics in animal models, and the development of novel formulations for its delivery. Further studies are also needed to elucidate the mechanism of action of N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 3,4-dimethoxybenzaldehyde and indole-2-carboxylic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is then reduced to form the final product. The yield of N-(3,4-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-15(14)22(12)2)19(23)20(24)21-13-9-10-16(25-3)17(11-13)26-4/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYBYYLIFKGLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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